molecular formula C17H17N3O4S2 B2454275 (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946334-78-7

(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2454275
CAS RN: 946334-78-7
M. Wt: 391.46
InChI Key: MPNWVPBEKFHJPW-ZCXUNETKSA-N
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Description

(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches:

  • The compound "(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate" and its derivatives are synthesized through multi-component reactions and cyclocondensation techniques. These methods are noted for their efficiency, yielding novel compounds with varying functional groups, which play a crucial role in their potential applications (Nassiri & Milani, 2020). The synthesis process often involves the reaction of benzothiazole derivatives with indole derivatives or different arylidinemalononitrile derivatives, resulting in the formation of novel ethyl iminothiazolopyridine-carboxylate compounds or thiazolo[3,2-a]pyridine-4-carboxylate derivatives (Mohamed, 2014) (Mohamed, 2021).

  • One-pot multicomponent reactions are also a prevalent method, particularly using Ni(NO3)2.6H2O or nano-Copper Y Zeolite (NCZ) as catalysts, facilitating the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates. These methods are characterized by their simplicity, high yields, and short reaction times, making them attractive for synthesizing complex molecules (Mobinikhaledi, Foroughifar, & Kalhor, 2009) (Kalhor, 2015).

Potential Applications:

  • The synthesized compounds are often characterized by their intricate molecular structures and diverse functional groups. This structural complexity underpins the potential of these compounds in various applications, especially in the development of new pharmaceuticals and biochemical substances. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4 dihydro-pyrazol-3-ones and related compounds indicates a direction toward creating molecules with specific biochemical activities (Rajanarendar, Karunakar, & Ramu, 2006).

  • The cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with various 1,3-binucleophiles leads to the formation of compounds with trifluoromethyl groups, indicating potential applications in the development of more complex molecular structures with specific properties (Sokolov, Aksinenko, & Martynov, 2014).

  • Additionally, the reaction of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate with various reagents to synthesize derivatives like thiophene, pyrazole, pyridine, and coumarin, some of which exhibit antitumor activities, showcases the potential of these synthesized compounds in medicinal chemistry and drug development (Mohareb & Gamaan, 2018).

properties

IUPAC Name

ethyl 2-[2-(3-methyl-1,2-oxazole-5-carbonyl)imino-6-methylsulfanyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-4-23-15(21)9-20-12-6-5-11(25-3)8-14(12)26-17(20)18-16(22)13-7-10(2)19-24-13/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWVPBEKFHJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)SC)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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